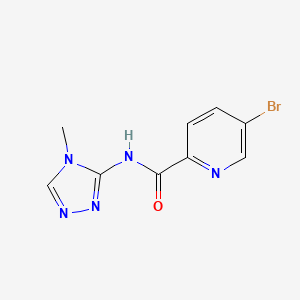

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

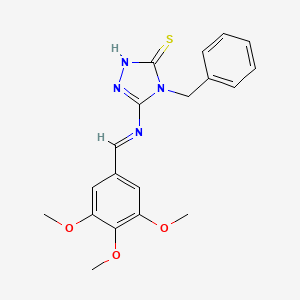

“5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a pyridine ring via a carboxamide group . The bromine atom and the methyl group are likely to be attached to the triazole and pyridine rings, respectively .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Nonlinear Optical Properties

Researchers have synthesized novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and conducted investigations using density functional theory (DFT). These studies explore the potential of these compounds in nonlinear optical applications .

Anticancer Activity

There has been design and synthesis of compounds related to 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide with a focus on their anticancer activities. These compounds are evaluated for their effectiveness against various cancer cell lines .

Antibacterial Evaluation

Compounds with the 1,2,4-triazole moiety have been evaluated for their antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus using methods like the MTT assay .

Synthesis of Novel Derivatives

The synthesis of novel 1,2,4-triazole derivatives has been reported for potential therapeutic applications. These include various substituted triazole compounds with potential biological activity .

Secondary Alcohol Synthesis

A novel racemic secondary alcohol has been synthesized through S-alkylation and reduction processes. This showcases the compound’s utility in complex organic synthesis .

Antimicrobial Activities

The triazole ring is a versatile structure that has found widespread application in drug development. It has been used in the synthesis of compounds with antimicrobial activities .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a 1,2,3-triazole nucleus, like the one in this compound, are known to interact with various biological targets . They have been reported to inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor , which play crucial roles in disease progression.

Mode of Action

It is known that 1,2,3-triazoles exert their effects by inhibiting key enzymes and receptors . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.

Pharmacokinetics

Its molecular weight, as reported, is approximately 189998 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Given its potential targets and the known effects of 1,2,3-triazole compounds, it may exert anticancer activity by inhibiting key enzymes and receptors involved in cell proliferation and survival .

Propriétés

IUPAC Name |

5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENKGLSUMWJXPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)

![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)